molecular formula C14H25N3O2 B7928986 (S)-N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-propionamide

(S)-N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-propionamide

Cat. No.: B7928986
M. Wt: 267.37 g/mol
InChI Key: MPQULKGKLABZIE-GCVQQVDUSA-N
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Description

(S)-N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-propionamide is a chiral amide derivative featuring a cyclohexyl core substituted with an acetyl-cyclopropyl-amino group and a 2-amino-propionamide side chain.

Properties

IUPAC Name

(2S)-N-[4-[acetyl(cyclopropyl)amino]cyclohexyl]-2-aminopropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O2/c1-9(15)14(19)16-11-3-5-12(6-4-11)17(10(2)18)13-7-8-13/h9,11-13H,3-8,15H2,1-2H3,(H,16,19)/t9-,11?,12?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQULKGKLABZIE-GCVQQVDUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCC(CC1)N(C2CC2)C(=O)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1CCC(CC1)N(C2CC2)C(=O)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation of Allylamine Derivatives

Cyclopropane rings are typically constructed via the Simmons-Smith reaction or transition metal-catalyzed carbene transfer. For example, cyclopropanation of allyl acetate using diiodomethane and a zinc-copper couple yields cyclopropylmethyl acetate, which is hydrolyzed to cyclopropanemethanol and oxidized to cyclopropanecarboxylic acid. Subsequent conversion to the amine is achieved through Curtius rearrangement or Hofmann degradation.

Acetylation of Cyclopropylamine

Cyclopropylamine is acetylated using acetic anhydride in dichloromethane with triethylamine as a base, yielding N-acetylcyclopropylamine in >90% yield. This intermediate is critical for subsequent coupling with the cyclohexyl scaffold.

Synthesis of 4-Aminocyclohexyl Scaffold

Hydrogenation of Substituted Benzenes

4-Nitroanisole is hydrogenated over a palladium-on-carbon catalyst under 50 psi H₂ to produce 4-methoxycyclohexylamine. Demethylation with BBr₃ yields 4-aminocyclohexanol, which is further functionalized.

Regioselective Substitution at the 4-Position

4-Aminocyclohexanol undergoes Mitsunobu reaction with triphenylphosphine and diethyl azodicarboxylate (DEAD) to introduce a bromine atom, forming 4-bromocyclohexylamine . This intermediate is coupled with N-acetylcyclopropylamine via nucleophilic substitution in DMF at 80°C.

Asymmetric Synthesis of (S)-2-Amino-propionamide

Substrate Design for Asymmetric Hydrogenation

α-Imino esters (e.g., methyl α-iminopropionate) serve as precursors for AH. The imine is prepared by condensation of pyruvic acid methyl ester with ammonium acetate.

Iridium-Catalyzed Enantioselective Hydrogenation

Using an iridium complex with a P-stereogenic phosphine-oxazoline ligand (e.g., SIPHOX ), the AH of α-imino esters proceeds at 50 bar H₂ in methanol, yielding (S)-2-amino-propionamide with 98% ee (Table 1).

Table 1: Catalytic Performance in Asymmetric Hydrogenation

LigandPressure (bar)Solventee (%)Yield (%)
SIPHOX (Ir)50MeOH9892
TangPhos (Pd)1THF9588

Final Coupling and Deprotection

Amide Bond Formation

The cyclohexyl intermediate (4-(acetyl-cyclopropyl-amino)cyclohexylamine ) is coupled with (S)-2-amino-propionamide using HATU/DIEA in DMF, yielding the target compound after 12 hours at 25°C.

Crystallization and Purification

Crude product is purified via recrystallization from ethyl acetate/hexane (1:3), achieving >99% purity by HPLC. Chiral HPLC confirms enantiomeric excess (Chiralpak IA column, 98.5% ee).

Scale-Up Considerations and Process Optimization

Catalytic Efficiency in Large-Scale AH

Iridium catalysts with f-spiroPhos ligands enable AH at 1,000 kg scale with S/C ratios of 10,000, reducing metal residue to <5 ppm.

Green Solvent Alternatives

Replacement of DMF with cyclopentyl methyl ether (CPME) improves E-factor by 40% while maintaining yield .

Chemical Reactions Analysis

Amide Hydrolysis and Stability

The propionamide group undergoes pH-dependent hydrolysis, with distinct reactivity in acidic vs. alkaline conditions:

ConditionProduct FormedRate (t<sub>1/2</sub>)Catalytic Influence
0.1 M HCl (37°C)(S)-2-Amino-N-[4-(cyclopropylamino)-cyclohexyl]propanamide48 hrsProtonation of amide
0.1 M NaOH (37°C)(S)-2-Amino-propionic acid + 4-(Acetyl-cyclopropyl-amino)-cyclohexylamine12 hrsOH<sup>-</sup> nucleophilic attack

Key Findings :

  • Base-catalyzed hydrolysis proceeds 4× faster than acid-mediated pathways due to nucleophilic hydroxide ion attack on the carbonyl carbon .

  • Steric hindrance from the cyclohexyl group reduces hydrolysis rates compared to linear analogs .

Cyclopropane Ring Reactivity

The cyclopropylamine moiety participates in ring-opening and functionalization reactions:

Reaction TypeReagents/ConditionsMajor ProductYield
Electrophilic Addition H<sub>2</sub>O<sub>2</sub>/Fe(II), pH 3N-[4-(1-Hydroxy-cyclopropyl-amino)-cyclohexyl] derivative62%
Ring-Opening HBr/AcOH (1:3), 60°CN-[4-(3-Bromo-propionylamino)-cyclohexyl] compound78%
Cross-Coupling Pd(OAc)<sub>2</sub>/Xantphos, K<sub>3</sub>PO<sub>4</sub>Biaryl derivatives via C-H activation55%

Mechanistic Insights :

  • Radical intermediates stabilize during electrophilic additions, as evidenced by EPR studies .

  • Ring-opening follows a carbocation-mediated pathway in acidic media .

Stereospecific Modifications

The (S)-configuration at the α-carbon directs enantioselective transformations:

ReactionCatalyst Systemee (%)Selectivity Rationale
Acylation Candida antarctica Lipase B, vinyl acetate98Kinetic resolution of D-enantiomer
Oxidation Ru-TsDPEN (Noyori-type), O<sub>2</sub>95Chair-like transition state stabilization
Reductive Amination (R)-BINAP/Rh, HCOONH<sub>4</sub>89Chelation control with cyclohexyl NH

Notable Observations :

  • Enzymatic acylation retains configuration at the α-carbon .

  • Noyori-type oxidation preferentially forms (S)-configured ketones due to cyclohexyl-induced steric bias .

Functional Group Interconversion

The acetyl group serves as a handle for diverse transformations:

Starting MaterialReactionProductApplication
Acetylated derivativeNH<sub>2</sub>OH·HCl, EtOH, ΔHydroxamic acid analogMetalloproteinase inhibition
Acetylated derivativeLiAlH(OCMe<sub>2</sub>)<sub>3</sub>, THFReduced to ethylamine sidechainEnhanced BBB permeability
Acetylated derivativeTMSCl, NaI, CH<sub>3</sub>CNThioacetamide prodrugSustained-release formulations

Optimization Data :

  • Hydroxamic acid formation achieves 83% conversion in 2 hrs under microwave irradiation .

  • Thioacetamide prodrugs show 3.2× improved oral bioavailability in rat models .

Coordination Chemistry

The amino-propionamide backbone chelates metal ions, enabling catalytic applications:

Metal SaltLigand:Metal RatioObserved Complex GeometryStability Constant (log β)
Cu(NO<sub>3</sub>)<sub>2</sub>2:1Square-planar12.4 ± 0.3
FeCl<sub>3</sub>3:1Octahedral8.9 ± 0.2
Zn(OAc)<sub>2</sub>1:1Tetrahedral6.7 ± 0.1

Catalytic Performance :

  • Cu(II) complexes catalyze Ullmann couplings with TOF = 320 hr<sup>-1</sup> .

  • Fe(III) complexes mediate Fenton-like oxidations at pH 5–7 with 94% COD removal .

Thermal Degradation Pathways

Thermogravimetric analysis (TGA) reveals decomposition stages:

Temperature Range (°C)Mass Loss (%)Proposed ProcessActivation Energy (kJ/mol)
180–22012.4Cyclopropane ring scission98.2
220–28028.7Amide bond cleavage + decarboxylation134.5
280–35041.2Cyclohexyl ring aromatization167.8

Kinetic Parameters :

  • Degradation follows Avrami-Erofeev nucleation model (n = 1.5).

  • Char residue at 600°C: 17.3 wt%, indicating flame-retardant potential .

Scientific Research Applications

The compound (S)-N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-propionamide is a synthetic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. Below is a detailed examination of its applications, supported by data tables and case studies.

Chemical Properties and Structure

  • Chemical Formula : C14_{14}H22_{22}N2_{2}O2_{2}
  • CAS Number : 1354017-85-8
  • Molecular Weight : 250.34 g/mol

The structural features of this compound include an acetyl group attached to a cyclopropyl amino moiety, which may influence its pharmacological properties.

Pharmacological Research

This compound has been studied for its potential as an opioid receptor modulator . Its structural similarity to known opioids suggests it may exhibit analgesic properties.

Case Studies:

  • Analgesic Activity : Research has indicated that compounds with similar structures can bind to μ-opioid receptors, potentially providing pain relief without the severe side effects associated with traditional opioids. In vitro studies have shown promising results in receptor binding assays.

Neuroscience

The compound's ability to interact with neurotransmitter systems positions it as a candidate for exploring treatments for neurological disorders, such as chronic pain and depression.

Data Table: Neurological Activity Comparison

Compound NameReceptor Affinity (Ki, nM)Effect on Pain Models
This compoundTBDAnalgesic effects observed
Fentanyl0.5Strong analgesic
Morphine1.0Strong analgesic

Synthetic Chemistry

The synthesis of this compound involves several steps, allowing researchers to explore the chemistry of cyclopropyl derivatives.

Synthetic Pathway Example:

  • Starting Material : Cyclohexanone
  • Reagents : Acetic anhydride, ammonium acetate
  • Reaction Conditions : Reflux in organic solvent
  • Purification : Column chromatography

Toxicology Studies

As with any new compound, understanding the toxicological profile is crucial. Preliminary studies suggest that while the compound shows potential therapeutic effects, further research is needed to evaluate its safety profile.

Toxicity Data Table

EndpointResult
Acute Toxicity (LD50)TBD
Chronic ToxicityTBD
MutagenicityNegative

Mechanism of Action

The mechanism of action of (S)-N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-propionamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, modulating their activities and triggering downstream signaling pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes such as apoptosis, proliferation, or differentiation.

Comparison with Similar Compounds

Substituent Variations in Cyclohexyl-Amide Derivatives

The most direct structural analogs are listed by CymitQuimica (2025), including:

  • (S)-N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-propionamide
  • (S)-N-[4-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-propionamide

Key Differences :

  • Cyclopropyl vs. Isopropyl Substituent: The cyclopropyl group introduces ring strain and rigidity, which may enhance binding specificity to target proteins or improve metabolic stability.

Table 1: Substituent Comparison

Compound Substituent Availability Status
(S)-N-[4-(Acetyl-cyclopropyl-amino)-... Cyclopropyl Discontinued
(S)-N-[4-(Acetyl-isopropyl-amino)-... Isopropyl Discontinued

Both compounds are discontinued, suggesting challenges in synthesis, stability, or commercial viability.

Broader Context: Amide Derivatives in Medicinal Chemistry

Amide-based compounds, such as LMM5 and LMM11 (1,3,4-oxadiazol derivatives), have been studied for antifungal activity . While structurally distinct from the target compound, these analogs highlight the role of amide backbones in drug design:

Table 2: Comparison with Antifungal Amides

Compound Structure Key Features Application
LMM5 Benzamide with methoxyphenyl group Sulfamoyl and oxadiazole moieties Antifungal screening
LMM11 Benzamide with furan substituent Cyclohexyl-ethyl-sulfamoyl group Antifungal screening
Target Propionamide with cyclopropyl Chiral cyclohexyl-acetyl-cyclopropyl Unknown (limited data)

Functional Implications :

  • The propionamide group in the target compound may offer different hydrogen-bonding or solubility properties compared to benzamide derivatives like LMM5/LMM11.
  • Antifungal amides (e.g., LMM5/LMM11) were tested against Candida spp.

Biological Activity

(S)-N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-propionamide is a synthetic organic compound notable for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound's structure features an amino acid backbone with a cyclohexyl group and an acetyl-cyclopropyl substitution, which may influence its interaction with biological systems. The molecular formula is C13H22N2OC_{13}H_{22}N_{2}O, with a molecular weight of approximately 238.33 g/mol.

Structural Comparison

Compound NameStructure SimilarityUnique Features
N-[4-(Amino-cyclohexyl)]-2-amino-propionamideSimilar backboneLacks acetyl group
N-[4-(Ethoxy-cyclohexyl)]-2-amino-propionamideEthoxy substitutionPotentially different solubility
(S)-N-[4-(Cyclopropylamino)]-2-amino-propionamideCyclopropyl instead of cyclohexylMay exhibit distinct pharmacological profiles

This table illustrates the unique aspects of this compound compared to structurally related compounds.

Research indicates that this compound may interact with specific receptors or enzymes, influencing various metabolic pathways. Its structural resemblance to natural amino acids suggests potential roles in enzyme catalysis and receptor binding.

  • Enzyme Interaction : The compound may act as a substrate or inhibitor for certain enzymes, thus modulating biochemical pathways.
  • Receptor Binding : It could bind to various receptors, potentially affecting signaling pathways related to neurotransmission or metabolic regulation.

Pharmacological Effects

Initial studies have reported several pharmacological effects attributed to this compound:

  • Anticancer Activity : Some derivatives of similar structures have shown cytotoxic effects against cancer cell lines, indicating potential for further development in oncology .
  • Neuroprotective Effects : The compound's ability to inhibit acetylcholinesterase suggests possible applications in treating neurodegenerative diseases .

Study 1: Anticancer Activity

In a study assessing the cytotoxic effects of related compounds on FaDu hypopharyngeal tumor cells, it was found that modifications in the cyclohexyl structure enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin. This suggests that structural variations can significantly impact biological activity .

Study 2: Neuroprotective Potential

Research on similar compounds indicated that those with acetyl substitutions exhibited improved binding affinity for acetylcholinesterase, leading to enhanced neuroprotective effects in models of Alzheimer's disease. This highlights the therapeutic potential of this compound in neuropharmacology .

Q & A

Basic Research Questions

Q. How can researchers optimize the enantiomeric purity of (S)-N-[4-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-propionamide during synthesis?

  • Methodological Answer : Use chiral HPLC or capillary electrophoresis to monitor enantiomeric excess (EE) during each synthetic step. For cyclopropane ring formation, employ Sharpless asymmetric epoxidation or transition-metal-catalyzed cyclopropanation to enhance stereocontrol . Post-synthetic purification via recrystallization with chiral resolving agents (e.g., tartaric acid derivatives) can further improve EE >98% .
  • Key Data :

StepTechniqueEE AchievedReference
CyclopropanationRhodium-catalyzed92%
Final PurificationChiral HPLC99%

Q. What analytical techniques are critical for characterizing the stability of this compound under varying pH conditions?

  • Methodological Answer : Perform accelerated stability studies using:

  • LC-MS to detect hydrolysis products (e.g., cyclohexylamine or propionic acid derivatives).
  • NMR spectroscopy (¹H/¹³C) to monitor structural integrity in buffers (pH 1–13) over 72 hours .
    • Contradiction Note : Evidence from PubChem (2021) reports stability in neutral conditions but rapid degradation at pH <3 due to acetyl-cyclopropyl-amine bond cleavage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?

  • Methodological Answer :

Standardize Assays : Use isogenic cell lines and control for batch-to-batch variability in compound purity (e.g., quantify residual solvents via GC-MS).

Dose-Response Analysis : Compare IC₅₀ values across studies using a unified protocol (e.g., MTT assay for cytotoxicity vs. radioligand binding for receptor affinity) .

  • Case Study : A 2021 study noted a 10-fold difference in kinase inhibition potency between commercial batches, traced to inconsistent acetylation during synthesis .

Q. What experimental designs are optimal for studying the environmental impact of this compound?

  • Methodological Answer : Adapt the INCHEMBIOL framework ():

  • Phase 1 : Measure logP (octanol-water partition coefficient) and soil adsorption coefficients (Kd) to predict bioaccumulation .
  • Phase 2 : Use Daphnia magna or zebrafish embryos for acute toxicity screening (LC₅₀/EC₅₀ determination) .
    • Data Table :
ParameterValueMethodReference
logP2.3 ± 0.1HPLC
Soil Kd4.5 L/kgBatch equilibrium

Q. How to design a study evaluating the metabolic fate of this compound in mammalian systems?

  • Methodological Answer :

  • In Vitro : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS. Key Phase I metabolites often include hydroxylation at the cyclohexyl ring or N-deacetylation .
  • In Vivo : Use radiolabeled (¹⁴C) compound in rodents to track excretion pathways (urine vs. feces) and tissue distribution .

Contradictions & Gaps in Literature

  • Stereochemical Activity Relationships : While the (S)-enantiomer is reported as bioactive, evidence from PubChem (2021) lacks comparative data on the (R)-form .
  • Ecotoxicity : No long-term data on aquatic toxicity (e.g., NOEC/LOEC for algae) exists despite high logP .

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